N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structural elements similar to the specified chemical have been synthesized and characterized, offering insights into their molecular structures and potential applications. For instance, Kariuki et al. (2021) synthesized and characterized isostructural compounds with complex molecular architectures, indicating the potential of these molecules in materials science and molecular engineering. Such work highlights the intricate molecular design and potential utility of these compounds in various scientific domains, including the development of new materials with specific properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential as Biological Agents
Research on compounds with similar molecular frameworks has explored their potential as biological agents. For example, studies on derivatives with related structures have shown significant anti-inflammatory and antimicrobial activities, suggesting their utility in drug development and pharmaceutical research. Sunder and Maleraju (2013) synthesized acetamide derivatives displaying anti-inflammatory activity, indicating the therapeutic potential of such molecules. Moreover, compounds have been designed to inhibit specific biological targets, such as mushroom tyrosinase, demonstrating their applicability in addressing conditions like melanogenesis (Hassan et al., 2022).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of related compounds have also revealed antimicrobial and anticancer activities. Çavușoğlu, Yurttaş, and Cantürk (2018) reported on the antifungal and apoptotic effects of triazole-oxadiazoles against Candida species, showcasing the potential of these compounds in combating fungal infections. Additionally, research into analogs of triazoles has demonstrated their anticancer and antimicrobial properties, further highlighting the broad applicability of such molecules in medical and biological research (Kumar et al., 2019).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c1-16-11-17(2)13-19(12-16)26-23(31)15-32-24-28-27-22(14-21-5-4-10-29(21)3)30(24)20-8-6-18(25)7-9-20/h4-13H,14-15H2,1-3H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXJGNOOZKYQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CN4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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